molecular formula C6H3N3O6 B165232 1,3,5-Trinitrobenzene CAS No. 99-35-4

1,3,5-Trinitrobenzene

Cat. No. B165232
Key on ui cas rn: 99-35-4
M. Wt: 213.1 g/mol
InChI Key: UATJOMSPNYCXIX-UHFFFAOYSA-N
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Patent
US05958375

Procedure details

Sodium (575 mg, 25 mmol) was dissolved in absolute methanol (100 ml). 1,3,5-Trinitrobenzene (4.26 g, 20 mmol) was then added and the solution was stirred overnight. After evaporation of the solvent, water was added and the precipitate was filtered off, washed with water and dried. The material was used without purification in the next step. Yield: 3.4 g (86%).
Quantity
575 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[N+:2]([C:5]1[CH:10]=[C:9]([N+]([O-])=O)[CH:8]=[C:7]([N+:14]([O-:16])=[O:15])[CH:6]=1)([O-:4])=[O:3].[CH3:17][OH:18]>>[N+:2]([C:5]1[CH:10]=[C:9]([O:18][CH3:17])[CH:8]=[C:7]([N+:14]([O-:16])=[O:15])[CH:6]=1)([O-:4])=[O:3] |^1:0|

Inputs

Step One
Name
Quantity
575 mg
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
4.26 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The material was used without purification in the next step

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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